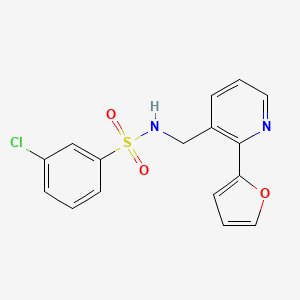

3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c17-13-5-1-6-14(10-13)23(20,21)19-11-12-4-2-8-18-16(12)15-7-3-9-22-15/h1-10,19H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAOVCNIZCOACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan-2-yl Pyridine Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable pyridine derivative under acidic or basic conditions to form the furan-2-yl pyridine intermediate.

Chlorination: The intermediate is then subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.

Sulfonamide Formation: The final step involves the reaction of the chlorinated intermediate with benzenesulfonamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) under basic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

N-Substituent Heterocycles

3-Chloro-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 1286724-35-3)

- Structure : Differs in the pyridine position (pyridin-2-ylmethyl vs. pyridin-3-ylmethyl) and an additional methyl group on the benzene ring.

- Molecular Weight : 376.9 g/mol (vs. ~370–380 g/mol for the target compound).

- Synthesis : Likely follows a similar route using sulfonyl chlorides and amines under basic conditions (e.g., K₂CO₃) .

3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide (ACD/IUPAC Name) Structure: Replaces pyridine with thiophene and adds a methoxy group.

3-Chloro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (Compound 15)

- Structure : Incorporates a piperidine-linked dihydrobenzofuran moiety.

- Bioactivity : Targets α2A/5-HT7 receptors, suggesting the importance of bulky N-substituents for receptor affinity .

Benzene Ring Modifications

5-Chloro-2-fluoro-N-(piperidinylmethyl)benzenesulfonamide (Compound 16) Structure: Substitutes 3-chloro with 5-chloro-2-fluoro on the benzene ring.

3-Chloro-N-(2,4-dichloro-benzoyl)-benzenesulfonamide (Multi-Target Agent)

- Structure : Replaces the furan-pyridine group with a dichlorobenzoyl moiety.

- Bioactivity : Dual VEGFR2/VEGFR1 inhibition, highlighting the role of halogenated aromatic groups in kinase targeting .

Key Observations :

- Synthetic Yield : Yields for analogs range from 67% to 83%, depending on the reactivity of sulfonyl chlorides and steric hindrance .

- Physical State : Bulky substituents (e.g., dihydrobenzofuran in Compound 15) often result in oils, while polar groups (e.g., methoxy) may form solids .

- Molecular Weight : The target compound’s molecular weight is lower than analogs with complex N-substituents (e.g., Compound 15 at 479.03 g/mol).

Crystallographic and Electronic Effects

- Crystal Packing : Substituents like methoxy () or methyl () influence intermolecular interactions. For example, methoxy groups participate in hydrogen bonding, affecting solubility .

- Electronic Effects : Chlorine’s electron-withdrawing nature stabilizes the sulfonamide group, while furan’s oxygen contributes to π-π stacking in receptor binding .

Biological Activity

3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. Its unique structural features, including a chloro group, furan ring, and pyridine moiety, suggest diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of various functional groups that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase, which is crucial for various physiological processes.

- Protein Binding : The furan and pyridine rings may enhance binding to proteins involved in cellular signaling pathways, potentially modulating their activity.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis through the activation of pro-apoptotic factors.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest it can disrupt microbial cell membranes and inhibit essential metabolic pathways, showing efficacy against various bacterial strains and fungi.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 20 | 50 |

| C. albicans | 18 | 50 |

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly its ability to inhibit tumor cell growth. Studies have shown that it can induce cell cycle arrest in cancer cells by binding to tubulin and preventing microtubule polymerization.

Case Studies

- Study on Cardiovascular Effects : A study evaluated the impact of sulfonamide derivatives on perfusion pressure using isolated rat heart models. Results indicated that certain derivatives could significantly lower perfusion pressure, suggesting potential applications in cardiovascular therapies .

- Docking Studies : In silico studies using molecular docking have indicated that this compound has a favorable binding affinity for several target proteins involved in cancer progression, supporting its role as a potential anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated to determine its efficacy and safety in clinical settings.

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | 4 hours |

| Clearance | 5 mL/min/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.